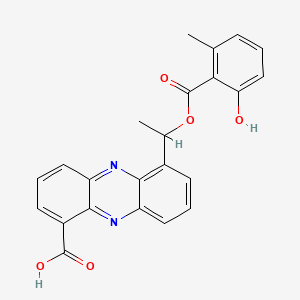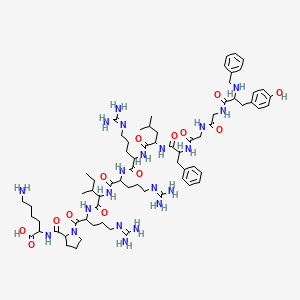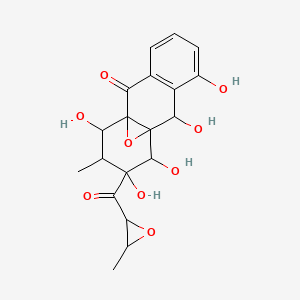![molecular formula C28H49NO B10781773 4,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-7-one](/img/structure/B10781773.png)
4,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-733692, also known as MK-386, is a selective inhibitor of 5-alpha-reductase type I. This enzyme plays a crucial role in the conversion of testosterone to dihydrotestosterone, a potent androgen involved in various physiological processes. L-733692 has been primarily studied for its potential therapeutic applications in conditions like prostate cancer and androgenic alopecia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-733692 involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the desired selectivity and potency. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of L-733692 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and compliance with regulatory standards. Advanced techniques like continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
L-733692 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to achieve desired properties.
Substitution: Replacement of functional groups with others to modify activity and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve optimal results .
Major Products Formed
The major products formed from these reactions are derivatives of L-733692 with modified functional groups. These derivatives are often tested for their biological activity and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
L-733692 has been extensively studied in various scientific fields:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored as a potential treatment for prostate cancer, androgenic alopecia, and other androgen-related conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Wirkmechanismus
L-733692 exerts its effects by selectively inhibiting 5-alpha-reductase type I. This inhibition reduces the conversion of testosterone to dihydrotestosterone, thereby modulating androgenic activity. The molecular targets include the enzyme’s active site, where L-733692 binds and prevents substrate access. This pathway is crucial in conditions like prostate cancer, where androgen signaling plays a significant role .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Finasteride: Another 5-alpha-reductase inhibitor, but with a different selectivity profile.
Dutasteride: Inhibits both type I and type II 5-alpha-reductase, offering broader inhibition.
Bicalutamide: An androgen receptor antagonist with a different mechanism of action
Uniqueness of L-733692
L-733692’s selectivity for 5-alpha-reductase type I sets it apart from other inhibitors like finasteride and dutasteride, which target different or multiple isoforms. This selectivity offers potential advantages in targeting specific androgen-related conditions with fewer side effects .
Eigenschaften
IUPAC Name |
4,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H49NO/c1-18(2)9-8-10-19(3)21-11-12-22-26-20(4)17-24-28(6,16-14-25(30)29(24)7)23(26)13-15-27(21,22)5/h18-24,26H,8-17H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTZDXHKQDPUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CCC(=O)N2C)(C3C1C4CCC(C4(CC3)C)C(C)CCCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H49NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[[2-(1H-indol-3-ylmethyl)-2-methyl-3,13-dioxo-1,4-diazacyclotridecane-5-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B10781691.png)

![6-{[(4-Benzenesulfinyl-3-chloro-phenyl)-prop-2-ynyl-amino]-methyl}-2-methyl-3H-quinazolin-4-one](/img/structure/B10781699.png)

![4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylpent-1-enyl]phenol](/img/structure/B10781713.png)


![2-[[1-[2-[[2-[[2-[[2-[[4-[(2-amino-2-iminoethyl)amino]-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B10781736.png)


![3-[3-(4-Methanesulfonyl-piperazin-1-yl)-3-oxo-2-(2,2,5,7,8-pentamethyl-chroman-6-sulfonylamino)-propyl]-benzamidine](/img/structure/B10781758.png)


![(2S,3R)-3-(cyclopentylmethyl)-N-hydroxy-4-oxo-4-piperidin-1-yl-2-[(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)methyl]butanamide](/img/structure/B10781775.png)